REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][CH:7]([OH:10])[CH2:6][CH2:5]1)(=O)C.[H-].[Na+].Br[CH2:14][CH2:15][CH2:16][O:17][CH3:18].[Cl-].[Na+].Cl>CN(C)C=O>[CH3:18][O:17][CH2:16][CH2:15][CH2:14][O:10][CH:7]1[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)O
|
Name
|
|
Quantity
|
11.26 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
243 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept below 30° C.
|
Type
|
TEMPERATURE
|
Details
|
by external cooling
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
the resulting clear solution is stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic extracts dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a crude residue
|
Type
|
EXTRACTION
|
Details
|
further extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a further residue
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
to remove the residual mineral oil
|
Type
|
CONCENTRATION
|
Details
|
the aqueous phase concentrated
|
Type
|
WASH
|
Details
|
The organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCOC1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |